molecular formula C16H15NO2 B5696974 2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole

2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole

Cat. No.: B5696974
M. Wt: 253.29 g/mol
InChI Key: DQAQXCOVZZTSKJ-UHFFFAOYSA-N
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Description

2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a methyl group attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethoxybenzaldehyde with 2-amino-4-methylphenol in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to minimize environmental impact and ensure the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzoxazole ring can facilitate binding to specific sites, while the ethoxy and methyl groups can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzoxazole: Lacks the ethoxy and methyl groups, resulting in different chemical and biological properties.

    2-(3-methoxyphenyl)-5-methyl-1,3-benzoxazole: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(3-ethoxyphenyl)-1,3-benzoxazole: Similar structure but without the methyl group on the benzoxazole ring.

Uniqueness

2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole is unique due to the specific combination of the ethoxy and methyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-3-18-13-6-4-5-12(10-13)16-17-14-9-11(2)7-8-15(14)19-16/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAQXCOVZZTSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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